The compound 2-((5-(Methylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(1H-pyrrol-2-yl)ethan-1-one is a complex organic molecule that integrates a pyrrole ring and a thiadiazole moiety linked by a thioether bond. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
This compound can be synthesized through multi-step organic reactions, which typically involve the formation of the pyrrole and thiadiazole rings, followed by the introduction of the thioether linkage. The synthesis methods are documented in various chemical literature sources, including research articles and chemical databases .
The synthesis of 2-((5-(Methylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(1H-pyrrol-2-yl)ethan-1-one typically involves several key steps:
The synthesis may require specific conditions such as temperature control, choice of solvents (e.g., ethanol), and catalysts (e.g., triethylamine) to optimize yields and purity .
The molecular formula for 2-((5-(Methylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(1H-pyrrol-2-yl)ethan-1-one is , with a molecular weight of approximately 285.4 g/mol.
Property | Data |
---|---|
IUPAC Name | 1-(1-methylpyrrol-2-yl)-2-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone |
InChI | InChI=1S/C10H11N3OS3/c1-13... |
InChI Key | XWFICCKKUVIMKX-UHFFFAOYSA-N |
Canonical SMILES | CN1C=CC=C1C(=O)CSC2=NN=C(S2)SC |
The structure features a pyrrole ring fused with a ketone and linked to a thiadiazole group via a sulfur atom, highlighting its potential reactivity and biological activity .
The compound can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its physical properties.
The mechanism of action for 2-((5-(Methylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(1H-pyrrol-2-yl)ethan-1-one involves its interaction with specific biological targets:
The specific molecular pathways affected depend on the target enzymes or receptors but generally involve modulation of biochemical activities that could lead to therapeutic effects.
The compound exhibits physical characteristics typical of organic molecules with heterocyclic structures:
Relevant chemical properties include:
Property | Value |
---|---|
Solubility | Varies based on solvent |
Stability | Stable under standard conditions |
These properties are crucial for understanding how the compound behaves in different environments and its potential applications in drug formulation.
The unique structure of 2-((5-(Methylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(1H-pyrrol-2-yl)ethan-1-one makes it valuable in several scientific domains:
This compound exemplifies how structural features can influence biological activity and applicability across various fields of research.
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 1335-26-8
CAS No.: 207740-41-8